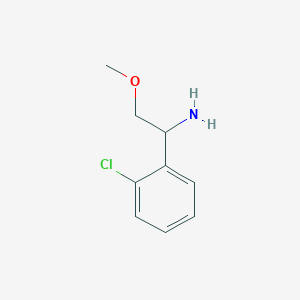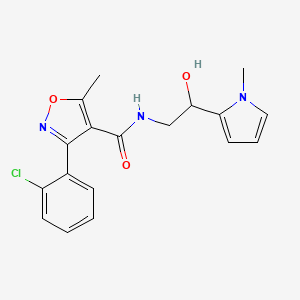
N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities, including enzyme inhibition. Sulfonamides are also frequently used in synthetic organic chemistry due to their reactivity in various chemical reactions such as 1,4-addition and electrocyclization reactions .
Synthesis Analysis
The synthesis of sulfonamide compounds can be achieved through various methods. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was performed by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of N,N-dimethyl-1-propene-1-sulfonamide was reported using a dehydrative synthesis method starting from N,N-dimethyl-2-hydroxypropanesulfonamide, using MeSO2Cl/organic base system . These methods highlight the general approaches that could be applied to synthesize the compound , involving the use of sulfonyl chlorides and amines or dehydrative synthesis from hydroxypropanesulfonamide derivatives.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized by FTIR, NMR, and single crystal X-ray diffraction, and its molecular geometry was analyzed using Density Functional Theory (DFT) . Similarly, the structure of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was determined using FTIR, NMR, and X-ray diffraction, with DFT calculations supporting the experimental data . These techniques would be essential in analyzing the molecular structure of "this compound" to confirm its geometry and electronic properties.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions. For instance, N-sulfonylalkylamines can react with ynamines to form 2H-1,2-thiazete 1,1-dioxides and other S,N-heterocycles . Additionally, vinylsulfones and vinylsulfonamides, which are structurally related to sulfonamides, are known to be active in 1,4-addition and electrocyclization reactions . These reactions are indicative of the potential reactivity of "this compound" in forming various heterocyclic compounds and participating in addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds can be deduced from their molecular structure and reactivity. For example, the lipophilicity of sulfonamide derivatives can be increased by modifying the sulfonamide group, which can affect their ability to cross biological barriers like the blood-brain barrier . The thermal stability of these compounds can be assessed using thermal analysis techniques such as TGA and DTA . Additionally, the electronic properties such as HOMO and LUMO energies can be calculated using DFT, which provides insights into the charge transfer within the molecule . These properties are crucial for understanding the behavior of sulfonamide compounds in biological systems and their potential applications in drug design and synthetic chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Research into sulfonamide compounds has showcased their utility in various synthetic and catalytic processes. For instance, the asymmetric addition of methyl propiolate to aldehydes using beta-sulfonamide alcohol titanium complex as a catalyst demonstrated high enantioselectivity and functionalized chiral propargylic alcohols with high ee values and good yields (Li Lin et al., 2007). This highlights the potential of sulfonamide derivatives in asymmetric synthesis, offering pathways to highly functionalized organic compounds.
Metal Ion Coordination and Extraction
Sulfonamide ligands have also been explored for their ability to complex and extract metal ions from aqueous solutions. A study focusing on Pb(II) coordination revealed that disulfonamide ligands could efficiently extract Pb(II) from water into 1,2-dichloroethane, highlighting the application of sulfonamide compounds in environmental remediation and metal recovery processes (R. Alvarado et al., 2005).
Electrochemical Studies
Electrochemical behavior of sulfonamide compounds, such as the study of N,N-dimethyl-p-nitrobenzenesulfonamide, provided insights into redox processes and the stability of radical anions and dianions. This research contributes to our understanding of the redox properties of sulfonamides, with implications for their use in electrochemical sensors and devices (M. Asirvatham et al., 1974).
Material Science and Polymer Chemistry
In material science, sulfonamide compounds are key to developing new materials. For example, the polymerization of sulfonated phenol catalyzed by peroxidase, involving sulfonamide derivatives, showcases the potential for creating polymeric materials with specific properties, such as sulfonated phenylene oxide units, which could have various industrial and environmental applications (Wei Liu et al., 2001).
Propiedades
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-14(19-3,12-18-2)11-15-20(16,17)10-9-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWFDZPYWFJIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CCC1=CC=CC=C1)(COC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(1-Methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2537569.png)
![2-(4-isopropylphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2537572.png)
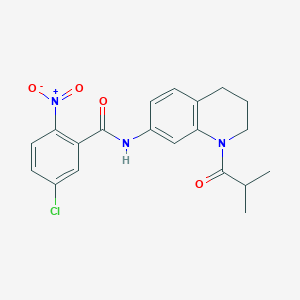
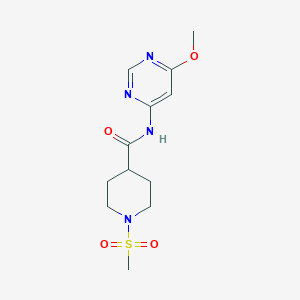

![2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid](/img/structure/B2537579.png)
![3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2537583.png)
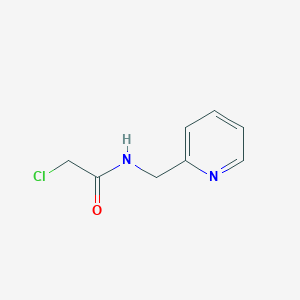
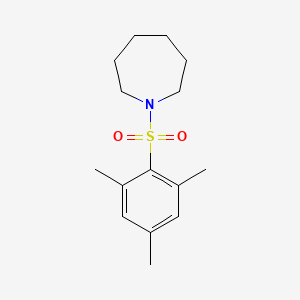
![Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2537587.png)
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea](/img/structure/B2537589.png)
![N-[[2-(2,2,2-Trifluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2537590.png)
